Geranyl acetate chemical properties and structure
Geranyl acetate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Geranyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of geranyl acetate. The information is curated for professionals in research, science, and drug development who require detailed and accurate data on this significant monoterpenoid ester.
Chemical Structure and Identity
Geranyl acetate is the acetate ester of geraniol (B1671447), a monoterpene alcohol. It is a key component in the essential oils of many plants and is widely used in the fragrance and flavor industries.[1][2] Its chemical identity is defined by its systematic name, molecular formula, and various registry numbers.
The structure of geranyl acetate is characterized by a ten-carbon backbone with two double bonds and an acetate functional group. The double bond at the C2 position is in the E (trans) configuration.
Caption: Esterification of Geraniol with Acetic Acid to form Geranyl Acetate.
Table 1: Chemical Identifiers for Geranyl Acetate
| Identifier | Value | Reference |
| IUPAC Name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl acetate | [3][4] |
| Synonyms | Geraniol acetate, Geranyl ethanoate, trans-3,7-Dimethyl-2,6-octadien-1-yl acetate | [3][5] |
| CAS Number | 105-87-3 | [3] |
| Molecular Formula | C₁₂H₂₀O₂ | [3][6] |
| Molecular Weight | 196.29 g/mol | [3][6] |
| InChI Key | HIGQPQRQIQDZMP-DHZHZOJOSA-N | |
| SMILES | CC(=O)OC\C=C(/C)CC\C=C(/C)C |
Physicochemical Properties
Geranyl acetate is a colorless to pale yellow liquid at room temperature.[7] It possesses a characteristic sweet, floral, and fruity aroma, often described as reminiscent of rose, lavender, or pear.[1][7]
Table 2: Physicochemical Data for Geranyl Acetate
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [3][8] |
| Boiling Point | 236–242 °C (at 760 mmHg) | [7] |
| 138 °C (at 25 mmHg) | ||
| Melting Point | < 25 °C | [3][4] |
| < -100 °C | [8] | |
| Density | 0.916 g/mL at 25 °C | [7] |
| 0.907 g/cm³ | [8] | |
| Refractive Index (n20/D) | 1.461 | |
| 1.457 - 1.462 | [8] | |
| Vapor Pressure | 0.07 mmHg at 20 °C | |
| 0.0255 mmHg at 25 °C | [8] | |
| Vapor Density | 6.8 (vs air) | [9] |
| Flash Point | 104 °C (closed cup) | [8] |
| logP (Octanol/Water) | 3.7 - 4.04 | [3][6] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [3][4][5] |
Spectroscopic Data
The structural elucidation and purity assessment of geranyl acetate are commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Spectroscopic Data References for Geranyl Acetate
| Technique | Description | Reference |
| ¹H NMR | Spectra available, providing detailed information on the proton environment. | [3][10][11] |
| ¹³C NMR | Spectra available, showing characteristic peaks for the ester carbonyl and olefinic carbons. | [10][12] |
| IR Spectroscopy | Spectra available, with characteristic absorption bands for the C=O and C-O ester linkages. | [3] |
| Mass Spectrometry (MS) | Spectra available, typically showing fragmentation patterns useful for identification. | [13][14] |
Experimental Protocols
Synthesis of Geranyl Acetate
Geranyl acetate can be synthesized through several routes, most commonly via the esterification of geraniol. Both chemical and enzymatic methods are employed.
This method involves the reaction of geraniol with acetic anhydride (B1165640), often in the presence of an acid catalyst.
Protocol:
-
Reactants: Geraniol and acetic anhydride are placed in a round-bottom flask. A common molar ratio is 1:1.2 (geraniol to acetic anhydride).
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, or a solid acid catalyst can be used.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. It is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure geranyl acetate.
Enzymatic synthesis offers a greener alternative, often providing high selectivity under mild reaction conditions.[15] Lipases are commonly used to catalyze the transesterification of geraniol with an acyl donor like ethyl acetate or vinyl acetate.[16]
Protocol:
-
Enzyme Preparation: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), is used as the catalyst.[16]
-
Reactants: Geraniol and an excess of an acyl donor (e.g., ethyl acetate) are combined in a solvent-free system or an organic solvent like hexane (B92381).[16][17]
-
Reaction Conditions: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 40-60 °C) for a specified period (e.g., 2-24 hours).[16][17]
-
Monitoring: The conversion of geraniol to geranyl acetate is monitored over time using GC analysis.
-
Product Isolation: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The excess acyl donor and any solvent can be removed by evaporation under reduced pressure. The resulting product is often of high purity and may not require further purification.
Caption: Comparative workflow of chemical vs. enzymatic synthesis of geranyl acetate.
Analysis of Geranyl Acetate
The identification and quantification of geranyl acetate, particularly in complex mixtures like essential oils, are typically performed using chromatographic techniques coupled with spectroscopy.
GC-MS is a powerful tool for separating and identifying volatile compounds like geranyl acetate.
Protocol:
-
Sample Preparation: The sample (e.g., essential oil or reaction mixture) is diluted in a suitable solvent (e.g., hexane or ethanol).
-
GC Separation: A small volume of the diluted sample is injected into the GC. A capillary column, such as a DB-5ms (5% phenylmethylpolysiloxane), is commonly used for separation.[10][18] The oven temperature is programmed to ramp up to effectively separate the components based on their boiling points and polarity.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.
-
Identification: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST, Wiley) to identify geranyl acetate. The retention time is also compared to that of an analytical standard for confirmation.
-
Quantification: The amount of geranyl acetate can be determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Caption: Workflow for the analysis of geranyl acetate using GC-MS.
References
- 1. Geranyl acetate | 105-87-3 [chemicalbook.com]
- 2. supremepharmatech.com [supremepharmatech.com]
- 3. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Geranyl acetate - Wikipedia [en.wikipedia.org]
- 5. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]
- 7. grokipedia.com [grokipedia.com]
- 8. ScenTree - Geranyl acetate (CAS N° 105-87-3) [scentree.co]
- 9. GERANYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. Geranyl acetate(105-87-3) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Geranyl acetate [webbook.nist.gov]
- 15. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
